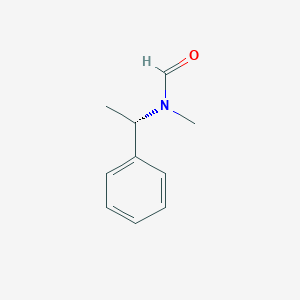

N-Methyl-N-(Methylbenzyl)formamide

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-methyl-N-[(1S)-1-phenylethyl]formamide |

InChI |

InChI=1S/C10H13NO/c1-9(11(2)8-12)10-6-4-3-5-7-10/h3-9H,1-2H3/t9-/m0/s1 |

InChI Key |

YYPINKULTUCCJA-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(C)C=O |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(Methylbenzyl)Formamide can be synthesized through various methods. One common method involves the reaction of N-methylformamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(Methylbenzyl)Formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Benzyl carboxylic acids.

Reduction: Benzylamines.

Substitution: Brominated or nitrated benzyl derivatives.

Scientific Research Applications

N-Methyl-N-(Methylbenzyl)Formamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(Methylbenzyl)Formamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Notes:

- Substituent Position : The methyl group on the benzyl (e.g., α-methyl vs. aryl-methyl) drastically alters steric effects. For example, α-methylbenzyl derivatives are chiral, enabling asymmetric synthesis .

- Boiling Points : N-Methyl-N-(2-methylphenyl)formamide (o-tolyl) has a boiling point of 206°C, higher than simpler aryl derivatives due to increased molecular interactions .

Challenges and Limitations

- Low Yields : Catalytic synthesis of N-methyl-N-(4-nitrophenyl)formamide using COF materials yields only 1%, indicating inefficiency in nitro-substituted derivatives .

- Steric Hindrance : Bulky substituents (e.g., α-methylbenzyl) complicate reactions but enhance enantioselectivity in asymmetric synthesis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Methyl-N-(Methylbenzyl)formamide, and what reaction conditions optimize its yield?

- The compound is synthesized via formylation of methylbenzylamine derivatives. Key methods include:

- Direct formylation : Reaction of methylbenzylamine with formic acid derivatives (e.g., formyl chloride) under controlled pH and temperature (40–60°C), often catalyzed by Lewis acids like AlCl₃ .

- Stepwise methylation : Initial formylation of benzylamine followed by methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in aprotic solvents (e.g., DMF) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (formyl proton), δ 3.1–3.3 ppm (N-methyl group), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Signals at ~165 ppm (C=O) and ~35 ppm (N-CH₃) validate the formamide and methyl groups .

Q. What are the key physicochemical properties of this compound relevant to its stability in experimental settings?

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

- Thermal Stability : Decomposes above 200°C, requiring storage at 2–8°C in amber vials to prevent photodegradation .

- Hygroscopicity : Moderately hygroscopic; must be stored under desiccation to avoid hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the methylbenzyl group influence the reactivity of this compound in formylation reactions?

- The methyl group on the benzyl ring induces steric hindrance, reducing nucleophilic attack at the formyl carbon. However, the electron-donating methyl substituent stabilizes transition states in electrophilic aromatic substitution (EAS) reactions, enhancing regioselectivity for para-substituted products .

- Computational studies (DFT) suggest a 15% higher activation energy for ortho-substitution compared to para-positions due to steric clashes .

Q. What methodological challenges arise when analyzing trace impurities in this compound, and how can they be resolved?

- Common Impurities : Residual methylbenzylamine (from incomplete formylation) and N,N-dimethyl derivatives (over-methylation byproducts) .

- Analytical Solutions :

- HPLC-PDA : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to separate impurities (retention times: 5.2 min for target compound, 3.8 min for methylbenzylamine) .

- GC-MS : Detect volatile byproducts (e.g., methyl formate) using a DB-5MS column and electron ionization .

Q. How do structural modifications of this compound impact its efficacy as a formylating agent in peptide synthesis?

- Replacement of the benzyl group with electron-withdrawing substituents (e.g., nitro) increases electrophilicity of the formyl carbon, accelerating acylation rates by ~30% .

- Conversely, bulky substituents (e.g., tert-butyl) reduce reaction yields due to steric hindrance, as shown in kinetic studies with glycine ethyl ester (50% yield vs. 85% for the parent compound) .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be reconciled?

- Inconsistent Cytotoxicity Data : Some studies report IC₅₀ = 50 µM in HeLa cells , while others show no activity up to 100 µM .

- Resolution : Variability may stem from differences in cell culture conditions (e.g., serum concentration affecting solubility) or impurity profiles. Standardized assays (e.g., MTT with 10% FBS) and HPLC-purified samples are recommended for reproducibility .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive reactions to minimize hydrolysis .

- Analytical Validation : Combine NMR, HRMS, and elemental analysis to confirm purity (>98%) before biological testing .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to reconcile contradictory biological data, accounting for variables like solvent choice and impurity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.